REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[S:12]([NH2:15])(=[O:14])=[O:13].[Mn]([O-])(=O)(=O)=[O:17].[K+]>[OH-].[Na+]>[CH3:9][O:8][C:6]1[C:5]([O:10][CH3:11])=[CH:4][C:3]2[S:12](=[O:14])(=[O:13])[NH:15][C:1](=[O:17])[C:2]=2[CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)OC)OC)S(=O)(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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39.6 g
|
Type
|
reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the solution was heated at its boiling point for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
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Details
|
the reaction mixture was suction-filtered through celite
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Type
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CUSTOM
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Details
|
the desired product was precipitated by addition of concentrated hydrochloric acid
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Name
|
|
Type
|
|
Smiles
|
COC=1C(=CC2=C(C(NS2(=O)=O)=O)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |